Tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is of interest due to its potential applications in medicinal chemistry and drug development. It is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced via reductive amination, where the tetrahydroisoquinoline core reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The tert-butyl ester group can be introduced through esterification, where the carboxylic acid group of the tetrahydroisoquinoline core reacts with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can occur at the carbonyl group of the ester, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the role of tetrahydroisoquinoline derivatives in biological systems, including their interaction with enzymes and receptors.
Drug Development: It serves as a lead compound in the development of new drugs, particularly those with potential anti-cancer and anti-inflammatory properties.
Chemical Biology: The compound is used in chemical biology to study the mechanisms of action of tetrahydroisoquinoline derivatives and their effects on cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and its derivatives share a similar core structure but differ in their side chains and functional groups.
Aminoethyl Derivatives: Compounds such as 2-aminoethylbenzene and its derivatives share a similar aminoethyl side chain but differ in their core structures.
Uniqueness
Tert-butyl 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride is unique due to the combination of its tert-butyl ester group, aminoethyl side chain, and tetrahydroisoquinoline core. This unique structure imparts specific chemical and biological properties that make it valuable for research and drug development.
Properties
IUPAC Name |
tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-11-9-12-6-4-5-7-13(12)14(18)8-10-17;/h4-7,14H,8-11,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDRSMWQSQRLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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